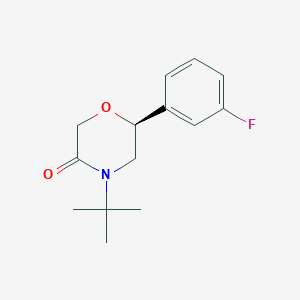
(6S)-4-tert-butyl-6-(3-fluorophenyl)morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S)-4-tert-butyl-6-(3-fluorophenyl)morpholin-3-one: is a chemical compound that belongs to the morpholine family This compound is characterized by the presence of a tert-butyl group and a fluorophenyl group attached to the morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6S)-4-tert-butyl-6-(3-fluorophenyl)morpholin-3-one typically involves the reaction of a morpholine derivative with tert-butyl and fluorophenyl substituents. The specific synthetic route and reaction conditions can vary, but common methods include:
Nucleophilic Substitution: This involves the substitution of a leaving group on a morpholine derivative with a tert-butyl group.
Aromatic Substitution:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced chemical reactors and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (6S)-4-tert-butyl-6-(3-fluorophenyl)morpholin-3-one can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted morpholine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a catalyst or a ligand in various chemical reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its unique structure, the compound is explored for potential therapeutic applications, including as a precursor for drug candidates.
Industry:
Material Science: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which (6S)-4-tert-butyl-6-(3-fluorophenyl)morpholin-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function.
Vergleich Mit ähnlichen Verbindungen
- (6S)-6-(4-fluorophenyl)morpholin-3-one
- 6-(4-fluorophenyl)morpholin-3-one
- (6S)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one
Comparison:
- Structural Differences: The presence of different substituents (e.g., tert-butyl vs. ethyl) can significantly alter the chemical and physical properties of these compounds.
- Unique Properties: (6S)-4-tert-butyl-6-(3-fluorophenyl)morpholin-3-one is unique due to its specific combination of tert-butyl and fluorophenyl groups, which may confer distinct reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
920798-19-2 |
|---|---|
Molekularformel |
C14H18FNO2 |
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
(6S)-4-tert-butyl-6-(3-fluorophenyl)morpholin-3-one |
InChI |
InChI=1S/C14H18FNO2/c1-14(2,3)16-8-12(18-9-13(16)17)10-5-4-6-11(15)7-10/h4-7,12H,8-9H2,1-3H3/t12-/m1/s1 |
InChI-Schlüssel |
JVROJWYTNYEHJB-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)(C)N1C[C@@H](OCC1=O)C2=CC(=CC=C2)F |
Kanonische SMILES |
CC(C)(C)N1CC(OCC1=O)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile](/img/structure/B12616915.png)
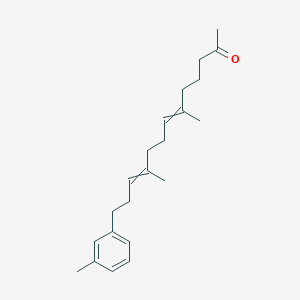

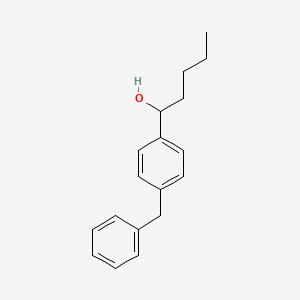

![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one](/img/structure/B12616949.png)
![6-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)-1H-indole-2-carboxylic acid](/img/structure/B12616957.png)
![5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12616960.png)

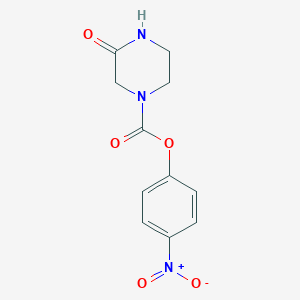
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616969.png)
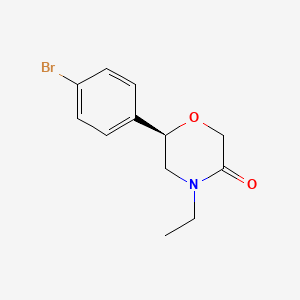
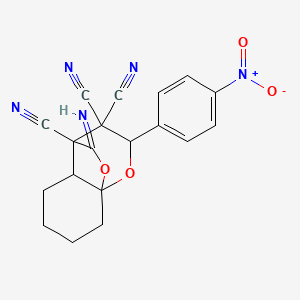
![[3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride](/img/structure/B12616991.png)
